molecular formula C10H12ClNO3 B1416958 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide CAS No. 1019466-53-5

3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide

Cat. No.: B1416958
CAS No.: 1019466-53-5
M. Wt: 229.66 g/mol
InChI Key: MXWLUHBSOSTGBU-UHFFFAOYSA-N
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Description

3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide: is an organic compound with the molecular formula C10H12ClNO3. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxyethyl group attached to a benzamide core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-hydroxybenzoic acid and 2-methoxyethylamine.

    Amidation Reaction: The 3-chloro-4-hydroxybenzoic acid is reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to ensure consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a corresponding ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 3-chloro-4-oxo-N-(2-methoxyethyl)benzamide.

    Reduction: Formation of 4-hydroxy-N-(2-methoxyethyl)benzamide.

    Substitution: Formation of 3-azido-4-hydroxy-N-(2-methoxyethyl)benzamide or 3-thio-4-hydroxy-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyethyl groups may facilitate binding to active sites, while the chloro group can participate in electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

    3-chloro-4-hydroxybenzamide: Lacks the methoxyethyl group, which may affect its solubility and reactivity.

    4-hydroxy-N-(2-methoxyethyl)benzamide: Lacks the chloro group, which may influence its electrophilic properties.

    3-chloro-N-(2-methoxyethyl)benzamide: Lacks the hydroxy group, which may impact its hydrogen bonding capabilities.

Uniqueness:

  • The presence of all three functional groups (chloro, hydroxy, and methoxyethyl) in 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide provides a unique combination of properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-15-5-4-12-10(14)7-2-3-9(13)8(11)6-7/h2-3,6,13H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWLUHBSOSTGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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